Brivaracétam

Vue d'ensemble

Description

Le brivaracétam est un dérivé du racétame principalement utilisé comme anticonvulsivant pour le traitement des crises partielles. Il est commercialisé sous le nom de marque Briviact et a été développé par la société pharmaceutique UCB. Le this compound se lie à la glycoprotéine 2A des vésicules synaptiques (SV2A) dans le cerveau, ce qui est considéré comme contribuant à ses propriétés antiépileptiques .

Applications De Recherche Scientifique

Brivaracetam has a wide range of scientific research applications, particularly in the field of medicine. It is used as an adjunctive therapy for partial-onset seizures in patients with epilepsy. Research has shown that brivaracetam binds to SV2A with higher affinity and selectivity compared to levetiracetam, making it a potent antiepileptic agent . Additionally, brivaracetam has been studied for its efficacy and safety in various patient populations, including the elderly, children, and patients with cognitive impairments .

Mécanisme D'action

Target of Action

Brivaracetam (BRV) is an antiseizure medication that primarily targets the synaptic vesicle glycoprotein 2A (SV2A) in the brain . SV2A is known to play a significant role in epileptogenesis, the process by which a normal neuronal network develops epilepsy .

Mode of Action

Brivaracetam exerts its anti-epileptogenic effects through its binding to SV2A . It binds to SV2A with 15- to 30-fold higher affinity and greater selectivity than levetiracetam, a similar antiseizure medication . In addition to its interaction with SV2A, brivaracetam is also known to inhibit sodium (Na+) channels, which may contribute to its anti-epileptogenic action .

Biochemical Pathways

It is thought that the drug’s binding to sv2a may stabilize a certain conformation of the protein, resulting in a potentiation or optimization of its function, thereby providing seizure protection . SV2A is known to modulate synaptic GABA release, which is crucial for inhibitory neurotransmission in the brain .

Pharmacokinetics

Brivaracetam exhibits favorable pharmacokinetic properties. After oral ingestion, it is rapidly absorbed, with a bioavailability of nearly 100% . Its volume of distribution is 0.5 L/kg, and plasma protein binding is 17% . The drug is also known for its rapid brain penetration .

Result of Action

The molecular and cellular effects of brivaracetam’s action primarily involve the reduction of seizure activity in patients with epilepsy. By binding to SV2A and inhibiting Na+ channels, brivaracetam can modulate neuronal excitability and synaptic transmission, thereby reducing the frequency and severity of seizures .

Action Environment

The efficacy and tolerability of brivaracetam can be influenced by various environmental factors. For instance, the impact of brivaracetam on memory is dose-dependent, and high doses may alter retrieval memory and fear-learning . Chronic administration of brivaracetam may also increase anxiety levels in rats . These effects are varied and depend on the type of memory, used dose, and duration of administration

Analyse Biochimique

Biochemical Properties

Brivaracetam plays a significant role in biochemical reactions by binding to SV2A, a protein involved in the regulation of neurotransmitter release. This binding modulates synaptic vesicle exocytosis and neurotransmission, particularly affecting gamma-aminobutyric acid (GABA) release . Brivaracetam also interacts with sodium channels, inhibiting their activity, which may contribute to its anticonvulsant effects .

Cellular Effects

Brivaracetam influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exert dose-dependent cytotoxic effects on glioma cell lines and modulate microRNA expression, which can impact tumor progression and seizure occurrence . Additionally, brivaracetam affects mood and behavior, coordination, and induces somnolence and fatigue .

Molecular Mechanism

The primary mechanism of action of brivaracetam involves its high-affinity binding to SV2A, which is thought to modulate synaptic vesicle cycling and neurotransmitter release . This binding inhibits sodium channels, contributing to its anticonvulsant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, brivaracetam has shown stability and efficacy over time. Clinical studies have demonstrated its effectiveness in reducing partial-onset seizure frequency in adults with epilepsy . The drug is well-tolerated, with common adverse effects including somnolence and dizziness . Long-term studies indicate that brivaracetam maintains its efficacy and safety profile over extended periods .

Dosage Effects in Animal Models

Brivaracetam exhibits broad-spectrum antiseizure activity in animal models of epilepsy. It has been shown to provide protection against focal and secondary generalized seizures . The drug is well-tolerated across a wide dose range, with common adverse effects including headache, somnolence, dizziness, fatigue, and nausea . High doses may lead to increased incidence of somnolence and fatigue .

Metabolic Pathways

Brivaracetam is extensively metabolized, primarily via hydrolysis of the acetamide group and hydroxylation mediated by the liver enzyme CYP2C19 . The major metabolites, including hydroxy, acid, and hydroxyacid, are pharmacologically inactive . The drug is eliminated renally, with over 95% of the dose excreted within 72 hours .

Transport and Distribution

Brivaracetam is rapidly absorbed and has nearly 100% oral bioavailability . It displays a high and selective affinity for SV2A, a transmembrane glycoprotein found at the presynaptic level in neurons and endocrine cells . The drug is weakly bound to plasma proteins and is distributed widely within the body .

Subcellular Localization

Brivaracetam is believed to localize to synaptic vesicles, where it binds to SV2A and modulates neurotransmitter release .

Méthodes De Préparation

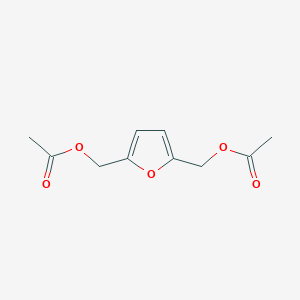

Voies de synthèse et conditions réactionnelles : La synthèse du brivaracétam implique plusieurs étapes. Une méthode courante comprend la réaction d'un composé avec du L-menthol pour obtenir un intermédiaire, qui est ensuite mis en réaction avec du (2S)-2-aminobutanamide pour former un mélange diastéréoisomère. Le diastéréoisomère désiré est séparé et cyclisé pour obtenir du this compound .

Méthodes de production industrielle : La production industrielle du this compound implique généralement l'utilisation de techniques de résolution chirale pour séparer les isomères, suivie d'étapes d'extraction, de lavage, de séchage et de concentration. Cette méthode est avantageuse car elle simplifie le processus de séparation et réduit les coûts de production .

Analyse Des Réactions Chimiques

Types de réactions : Le brivaracétam subit plusieurs types de réactions chimiques, notamment l'hydrolyse et l'oxydation. La principale voie métabolique implique l'hydrolyse de la partie acétamide pour former un métabolite acide carboxylique. De plus, l'oxydation de la chaîne latérale propyle se produit par l'intermédiaire d'enzymes telles que CYP2C8, CYP3A4, CYP2C19 et CYP2B6 .

Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse du this compound comprennent le tétraisopropyl titanate, l'acétate d'éthyle et l'acide chlorhydrique. Les conditions réactionnelles impliquent souvent le maintien de températures spécifiques et l'utilisation de solvants tels que le tétrahydrofurane .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant le this compound comprennent son métabolite acide carboxylique et d'autres métabolites inactifs résultant de l'oxydation .

Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, en particulier dans le domaine de la médecine. Il est utilisé comme traitement d'appoint pour les crises partielles chez les patients atteints d'épilepsie. La recherche a montré que le this compound se lie à la SV2A avec une affinité et une sélectivité plus élevées que la lévétiracétam, ce qui en fait un agent antiépileptique puissant . De plus, le this compound a été étudié pour son efficacité et sa sécurité dans diverses populations de patients, y compris les personnes âgées, les enfants et les patients atteints de déficiences cognitives .

Mécanisme d'action

Le mécanisme d'action précis du this compound n'est pas entièrement compris. Il est connu pour se lier avec une forte affinité à la SV2A, une protéine impliquée dans la modulation de la libération synaptique de GABA. Cette liaison est considérée comme contribuant à ses effets antiépileptiques. Le this compound inhibe également les canaux sodiques, ce qui peut renforcer davantage ses propriétés antiépileptiques .

Comparaison Avec Des Composés Similaires

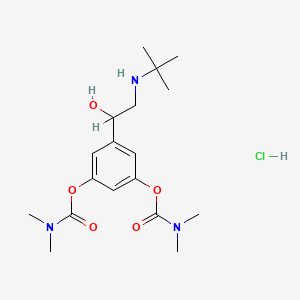

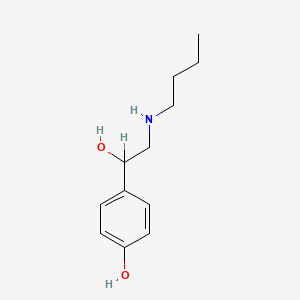

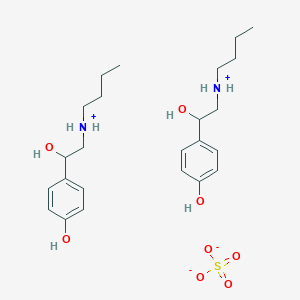

Le brivaracétam est souvent comparé à la lévétiracétam, un autre dérivé du racétame utilisé pour le traitement des crises. Le this compound se lie à la SV2A avec une affinité 20 fois plus élevée que la lévétiracétam, ce qui le rend plus puissant . D'autres composés similaires comprennent le piracétam et l'oxiracétam, qui sont également des dérivés du racétame mais sont principalement utilisés pour l'amélioration cognitive plutôt que pour le contrôle des crises .

Liste de composés similaires :- Lévétiracétam

- Piracétam

- Oxiracétam

Le this compound se distingue par sa forte affinité pour la SV2A et son utilisation spécifique dans le traitement des crises partielles, ce qui en fait un composé unique et précieux dans le domaine du traitement de l'épilepsie .

Propriétés

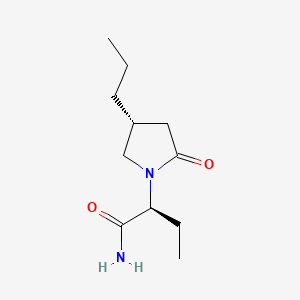

IUPAC Name |

(2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYKRHVOOPPJKU-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)N(C1)C(CC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CC(=O)N(C1)[C@@H](CC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905081 | |

| Record name | (2S)-2-((4R)-2-Oxo-4-propylpyrrolidin-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The precise mechanism of brivaracetam's anti-epileptogenic activity is unknown. | |

| Record name | Brivaracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05541 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

357336-20-0 | |

| Record name | Brivaracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=357336-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brivaracetam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357336200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brivaracetam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05541 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S)-2-((4R)-2-Oxo-4-propylpyrrolidin-1-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRIVARACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U863JGG2IA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Brivaracetam?

A1: Brivaracetam is a selective high-affinity ligand for synaptic vesicle protein 2A (SV2A) [, , , , , , , , ].

Q2: How does Brivaracetam interact with SV2A?

A2: Brivaracetam binds to SV2A with an affinity 15-30 times greater than levetiracetam [, ]. While the exact mechanism is unknown, this binding is thought to modulate the release of excitatory neurotransmitters, contributing to its anticonvulsant effects [, , , , ].

Q3: Are there any downstream effects of Brivaracetam binding to SV2A?

A4: Research suggests that Brivaracetam, through SV2A binding, may influence neuroinflammation and T-lymphocyte infiltration in the dorsal horn of the spinal cord in a murine model of neuropathic pain [].

Q4: What is the molecular formula and weight of Brivaracetam?

A4: While the provided abstracts do not explicitly state the molecular formula and weight of Brivaracetam, this information can be readily found in publicly available chemical databases.

Q5: How is Brivaracetam absorbed and what is its bioavailability?

A7: Brivaracetam is rapidly absorbed after oral administration, reaching peak plasma concentrations (Cmax) within approximately 1-2 hours [, ]. It exhibits nearly complete oral bioavailability (96.8% based on urinary excretion in a mass balance study) [, ].

Q6: Does food affect the absorption of Brivaracetam?

A8: A high-fat meal does not significantly affect the extent of absorption (AUC) but delays the time to reach peak concentration (Tmax) and decreases the peak concentration (Cmax) of Brivaracetam [].

Q7: How is Brivaracetam distributed in the body?

A9: Brivaracetam exhibits a volume of distribution slightly lower than total body water, suggesting good distribution to tissues []. It has a low plasma protein binding of approximately 17.5% [, ].

Q8: How is Brivaracetam metabolized?

A10: Brivaracetam is extensively metabolized, primarily via hydrolysis of the amide moiety by non-CYP-dependent amidase and CYP2C19-mediated hydroxylation of the propyl side chain [, , ].

Q9: What is the role of CYP2C19 in Brivaracetam metabolism?

A11: CYP2C19 plays a role in the hydroxylation of Brivaracetam, although this metabolic pathway is minor compared to hydrolysis to the acid metabolite []. Studies in healthy Japanese participants showed reduced clearance and exposure to the hydroxy metabolite in poor metabolizers of CYP2C19 compared to extensive metabolizers [].

Q10: How is Brivaracetam excreted?

A12: Brivaracetam is primarily eliminated renally, with over 90% of the dose, including metabolites, excreted in urine within 72 hours [, ]. Only a small fraction (5-8%) is excreted unchanged in urine [].

Q11: Does the co-administration of other antiepileptic drugs affect Brivaracetam exposure?

A14: Co-administration of Brivaracetam with enzyme-inducing AEDs such as carbamazepine, phenytoin, and phenobarbital can decrease Brivaracetam exposure by 19-26% [].

Q12: What is the elimination half-life of Brivaracetam?

A15: Brivaracetam has a plasma half-life of approximately 7-9 hours [, , ].

Q13: How does hepatic impairment affect Brivaracetam disposition?

A17: Brivaracetam exposure increases by 50-60% in patients with hepatic impairment, regardless of severity []. This increase is attributed to reduced clearance of the drug []. The relative importance of biotransformation pathways is also altered in hepatic impairment, with decreased CYP-dependent hydroxylation and increased CYP-independent acid metabolite formation [].

Q14: What is the relationship between Brivaracetam exposure and its pharmacodynamic effects?

A19: Studies suggest a dose-response relationship between Brivaracetam exposure and its anticonvulsant effects. Population PK/PD modeling indicates that maximum response is achieved at doses of 150-200 mg/day [].

Q15: How does Brivaracetam compare to Levetiracetam in terms of onset of action?

A20: Brivaracetam is believed to have a faster onset of action compared to Levetiracetam, potentially due to its swift permeability into brain tissue []. This property suggests its potential usefulness in emergency situations [].

Q16: What types of seizures has Brivaracetam been studied for?

A21: Brivaracetam has been primarily studied for its efficacy in treating focal-onset seizures (FOS) with or without secondary generalization in adults and children [, , , ].

Q17: What is the efficacy of Brivaracetam in reducing seizure frequency?

A22: Clinical trials have shown that Brivaracetam, as adjunctive therapy, significantly reduces seizure frequency in patients with drug-resistant focal epilepsy [, , , , ]. A pooled analysis of phase 3 studies reported early ≥50% responder rates (on day 1) across all Brivaracetam treatment groups [].

Q18: What are the typical doses of Brivaracetam used in clinical trials?

A23: Clinical trials have evaluated Brivaracetam as adjunctive therapy at doses ranging from 50 to 200 mg/day, administered in two divided doses [, , ].

Q19: Are there long-term data available on the efficacy of Brivaracetam?

A24: Long-term extension studies have shown sustained efficacy of Brivaracetam in reducing seizure frequency over time [, , ]. An 11-year follow-up trial demonstrated consistent 50% responder rates throughout the study period [].

Q20: Has Brivaracetam been studied as monotherapy for epilepsy?

A25: While Brivaracetam is currently approved as adjunctive therapy, its efficacy and safety as monotherapy require further investigation [, ].

Q21: How does Brivaracetam affect cognitive function in patients with epilepsy?

A26: Some studies suggest that Brivaracetam may improve cognitive profile and executive functions in patients with epilepsy []. It may also reduce anxiety and improve quality of life [].

Q22: Has Brivaracetam shown efficacy in any other neurological conditions?

A27: One study suggests that Brivaracetam attenuates pain behaviors in a murine model of neuropathic pain []. This finding suggests its potential therapeutic utility in managing neuropathic pain, although further research is needed to confirm these effects in humans.

Q23: What is the safety profile of Brivaracetam?

A28: Brivaracetam is generally well tolerated, with a safety profile comparable to placebo in clinical trials [, , , ].

Q24: What are the most common adverse effects associated with Brivaracetam?

A29: The most frequently reported adverse events associated with Brivaracetam are typically mild to moderate and include somnolence, dizziness, and fatigue [, , , , , , ].

Q25: Are there any serious adverse effects associated with Brivaracetam?

A30: While generally well-tolerated, rare but serious adverse effects, such as rhabdomyolysis requiring dialysis, have been reported with Brivaracetam use [].

Q26: Does Brivaracetam have a risk of causing behavioral and psychiatric adverse effects?

A31: While Brivaracetam is generally considered to have a lower incidence of behavioral and psychiatric adverse effects compared to some other antiepileptic drugs, cases of such events, including psychotic symptoms, have been reported [, ]. Close clinical monitoring is necessary, especially during the initial phase of treatment, to identify and manage these potential adverse effects.

Q27: What formulations of Brivaracetam are available?

A32: Brivaracetam is available in various formulations, including oral tablets, oral solution, and intravenous solution [, , ]. The availability of multiple formulations allows for flexible dosing and administration based on patient needs and clinical settings.

Q28: Are there any specific considerations for the formulation of Brivaracetam?

A33: The development of sustained-release formulations for Brivaracetam is an active area of research []. These formulations aim to achieve prolonged drug release, potentially improving patient compliance and therapeutic outcomes by reducing dosing frequency.

Q29: What analytical methods are used to measure Brivaracetam concentrations?

A34: Several analytical methods have been developed and validated for the quantification of Brivaracetam in various matrices, including plasma, serum, and pharmaceutical formulations. These methods include high-performance liquid chromatography (HPLC) with various detection methods such as ultraviolet (UV) detection and tandem mass spectrometry (MS/MS) [, , , ].

Q30: What is the significance of therapeutic drug monitoring for Brivaracetam?

A35: Therapeutic drug monitoring (TDM) can be a valuable tool to optimize Brivaracetam therapy, particularly in specific clinical scenarios, such as suspected toxicity or lack of efficacy, and to assess adherence []. TDM involves measuring drug concentrations in biological fluids like plasma or serum, allowing clinicians to individualize dosing regimens and achieve therapeutic drug levels while minimizing the risk of adverse effects.

Q31: Are there any validated methods for the analysis of Brivaracetam metabolites?

A36: Yes, validated analytical methods have been developed to measure the concentrations of Brivaracetam metabolites in biological samples [, ]. These methods are essential for understanding the drug's metabolic profile and assessing the potential impact of metabolic pathways on its efficacy and safety.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

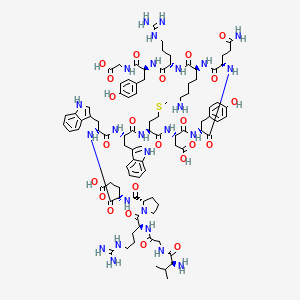

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-3-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1667727.png)